molecular formula C9H8F3NO2S B2829264 N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide CAS No. 2279123-59-8

N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide

Cat. No.: B2829264
CAS No.: 2279123-59-8
M. Wt: 251.22
InChI Key: FAGVPRWLBDYWOM-UHFFFAOYSA-N
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Description

N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form primary amines.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide: Unique due to the presence of both hydroxyl and trifluoromethylthio groups.

    N-{2-Hydroxy-5-[(trifluoromethyl)oxy]phenyl}acetamide: Similar structure but with an oxy group instead of a thio group.

    N-{2-Hydroxy-5-[(trifluoromethyl)amino]phenyl}acetamide: Contains an amino group instead of a thio group.

Uniqueness

This compound stands out due to the unique combination of the trifluoromethylthio group and the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-5(14)13-7-4-6(2-3-8(7)15)16-9(10,11)12/h2-4,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGVPRWLBDYWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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